molecular formula C7H9N3O2 B8286679 3-amino-N-methoxypyridine-2-carboxamide

3-amino-N-methoxypyridine-2-carboxamide

Cat. No. B8286679
M. Wt: 167.17 g/mol
InChI Key: CBMUKYQRLDAUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-methoxypyridine-2-carboxamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-methoxypyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-methoxypyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-amino-N-methoxypyridine-2-carboxamide

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-amino-N-methoxypyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O2/c1-12-10-7(11)6-5(8)3-2-4-9-6/h2-4H,8H2,1H3,(H,10,11)

InChI Key

CBMUKYQRLDAUMQ-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Methoxylamine hydrochloride (1.02 g, 12.2 mmol) in H2O (5.0 mL) was treated with Potassium carbonate (0.421 g, 3.05 mmol) followed by 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione (J. Med. Chem., 1996, 39, 4962-4703, 1.0 g, 6.1 mmol). This mixture was allowed to stir at 50° C. for ˜1 hour forming a suspension. The ppt was collected via filtration and the filtrate was stored in the freezer O/N allowing an additional 35 mg to be collected. The solids were combined to afford 257 mg of the title compound (22%). 1H NMR (400 MHz, DMSO-d6) d 11.62 (s, 1H), 7.75 (dd, J=1.4, 4.2 Hz, 1H), 7.23 (dd, J=4.2, 8.5 Hz, 1H), 7.15 (dd, J=1.4, 8.5 Hz, 1H), 6.74 (br. s., 2H), 3.65 (s, 3H).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
0.421 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
22%

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